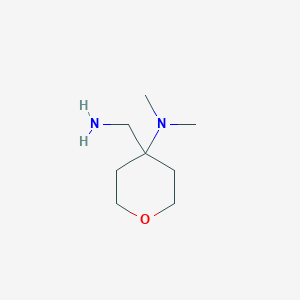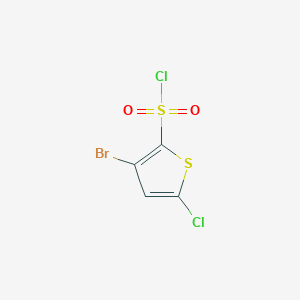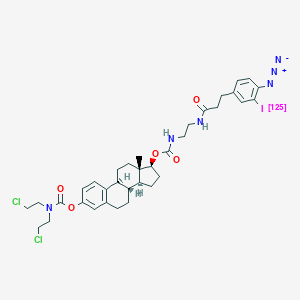
3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
説明
Synthesis Analysis
Synthesis methods for compounds related to 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile often involve multistep reactions with a focus on introducing the trifluoromethyl group and the pyridinyl moiety. For instance, metal dithiocarbamate complexes based on amines containing pyridyl and nitrile groups have been synthesized, showcasing the versatility of these functional groups in forming complexes with various metals (Halimehjani et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is often analyzed through techniques like X-ray crystallography, showcasing the arrangement of atoms and the geometry around the pyridinyl and nitrile functionalities. These analyses reveal the presence of strong double bond character and delocalization of π electrons, contributing to the compound's reactivity and stability (Halimehjani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile derivatives involves various transformations, including oxidative coupling reactions that demonstrate the compound's ability to participate in complex synthesis pathways, leading to novel structures with potential applications in material science and catalysis (El-Abadelah et al., 2018).
科学的研究の応用
Environmental Applications
Nitrification and denitrification processes are crucial in environmental science, particularly concerning the mitigation of greenhouse gases like nitrous oxide (N2O). Research has focused on understanding these biological pathways to develop strategies for reducing N2O emissions, a potent greenhouse gas. The role of autotrophic nitrifiers in transforming ammonia to nitrite, which then gets reduced to N2O, highlights the environmental impact of these microbial processes and the need for further study to improve global N2O budgets (Wrage et al., 2001).
Medicinal Chemistry Applications
Pyridine derivatives, such as 1,3,4-oxadiazole tailored compounds, exhibit a broad spectrum of bioactivities due to their effective binding with different enzymes and receptors. This structural feature enables these compounds to be extensively used for treating various ailments, contributing significantly to medicinal chemistry. Their therapeutic value spans anticancer, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others, indicating their substantial development value in drug discovery (Verma et al., 2019).
Catalysis and Material Science
Heterocyclic N-oxide molecules, including pyridine derivatives, are highlighted for their potential in organic synthesis, catalysis, and drug applications. These compounds are central to the formation of metal complexes, the design of catalysts, asymmetric synthesis, and medicinal applications, underscoring their versatility and importance across various research domains. Their unique functionalities have paved the way for advancements in chemistry and drug development investigations, pointing to their continued relevance in future studies (Li et al., 2019).
Chemical Energy Applications
In the context of space vehicles and missiles, the role of energetic materials like Ammonium perchlorate (AP) and Ammonium nitrate (AN) in composite solid propellants is significant. Research on the catalytic effects of nanomaterials within these propellants suggests that nanometal, mixed oxides, alloys, and ferrites can enhance the performance of composite solid propellants. This insight into propellant chemistry underscores the ongoing efforts to improve the efficiency and reliability of chemical energy sources for aerospace applications (Vara et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBWSPMEJVWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371559 | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-60-8 | |
| Record name | 2-Oxo-3-(trifluoromethyl)-1(2H)-pyridinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)



![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)



